N-(3-Iodobenzyl)-N,N-dimethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-iodophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12IN/c1-11(2)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNJGHRFIPXFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 3 Iodobenzyl N,n Dimethylamine and Its Structural Analogs
Precursor Synthesis Strategies for the 3-Iodobenzyl Moiety
Generation of Substituted Benzyl (B1604629) Halides
The most common precursor for the ultimate alkylation of dimethylamine (B145610) is a 3-iodobenzyl halide, such as 3-iodobenzyl bromide. chemicalbook.comsigmaaldrich.com The synthesis of this key intermediate can be approached in a few ways. A primary route involves the free-radical bromination of 3-iodotoluene. This reaction is typically initiated by UV light or a radical initiator like N-Bromosuccinimide (NBS). The benzylic position is selectively halogenated due to the stability of the resulting benzylic radical. wikipedia.orgoregonstate.edu
The required starting material, 3-iodotoluene, can be synthesized from 3-toluidine (3-aminotoluene) via the Sandmeyer reaction. wikipedia.orgbyjus.com This classic transformation involves the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment with a copper(I) iodide or potassium iodide solution displaces the diazonium group with iodine, yielding 3-iodotoluene. masterorganicchemistry.comorganic-chemistry.org
Table 1: Synthesis of 3-Iodobenzyl Bromide Precursor
| Step | Reaction | Starting Material | Key Reagents | Product |
|---|
Organometallic Precursors (e.g., Organostannanes)
Organometallic compounds, particularly organostannanes, offer an alternative and highly versatile route to functionalizing the 3-iodobenzyl moiety. These precursors are primarily used in metal-catalyzed cross-coupling reactions, such as the Stille coupling. organic-chemistry.orgwikipedia.org
A key strategy involves the conversion of a 3-iodobenzyl derivative into its corresponding organostannane. For instance, research has shown the synthesis of N,N′-bis(tert-butyloxycarbonyl)-3-(tri-n-butyltin)benzylguanidine. This is achieved through a substitution reaction between N,N′-bis(tert-butyloxycarbonyl)-N-(3-iodobenzyl) guanidine (B92328) and bis(tri-n-butyltin) under the catalysis of a palladium complex like bis(triphenylphosphine)palladium (B8599230) dichloride. The resulting organostannane can then participate in subsequent coupling reactions. This demonstrates the feasibility of converting the C-I bond of a 3-iodobenzyl system into a C-Sn bond, creating a precursor for further molecular assembly. acs.org
Formation of the Benzylamine (B48309) Core
Once a suitable 3-iodobenzyl precursor is obtained, the next stage involves the formation of the tertiary amine, N-(3-Iodobenzyl)-N,N-dimethylamine. The two principal methods for achieving this are direct alkylation and reductive amination.
Alkylation Reactions Utilizing Dimethylamine
The most direct synthesis of this compound is the nucleophilic substitution reaction between 3-iodobenzyl bromide and dimethylamine. In this SN2 reaction, the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic benzylic carbon of 3-iodobenzyl bromide, displacing the bromide ion.
This reaction is typically carried out in a suitable solvent, and often in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, which would otherwise protonate the amine reactant and product. However, using an excess of dimethylamine can also serve this purpose. While direct alkylation of amines can sometimes lead to over-alkylation and the formation of quaternary ammonium (B1175870) salts, the reaction of a secondary amine like dimethylamine with a reactive alkylating agent like a benzyl bromide is generally an efficient method for producing tertiary amines. acs.org
Reductive Amination Approaches
Reductive amination provides a powerful and highly selective alternative for the synthesis of this compound, avoiding the potential for over-alkylation. researchgate.net This method begins with a different precursor, 3-iodobenzaldehyde (B1295965). sigmaaldrich.com
The process involves two main steps that are often performed in a single pot:
Imine/Iminium Ion Formation: 3-Iodobenzaldehyde reacts with dimethylamine to form an intermediate enamine or, more accurately, an iminium ion under slightly acidic conditions.
Reduction: This intermediate is then reduced in situ to the target tertiary amine.
A variety of reducing agents can be employed, but mild, selective reagents are preferred. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective because they are mild enough not to reduce the starting aldehyde but are reactive enough to reduce the intermediate iminium ion. ucla.edukoreascience.kr This chemoselectivity is a key advantage of the reductive amination strategy, especially for substrates containing multiple functional groups. researchgate.net
Table 2: Comparison of Benzylamine Core Formation Methods
| Method | Precursor | Key Reagents | Key Intermediate | Advantages |
|---|---|---|---|---|
| Alkylation | 3-Iodobenzyl bromide | Dimethylamine, Base (optional) | N/A | Direct, one-step process. |
| Reductive Amination | 3-Iodobenzaldehyde | Dimethylamine, NaBH(OAc)₃ or NaBH₃CN | Iminium ion | High selectivity, avoids over-alkylation, good functional group tolerance. koreascience.kr |
Metal-Catalyzed Carbon-Nitrogen Bond Formation
Modern synthetic organic chemistry offers highly sophisticated tools for forming carbon-nitrogen bonds, primarily through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination has emerged as a particularly powerful and general method for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.orglibretexts.org
This methodology could be applied to synthesize analogs of this compound or even the target compound itself under specific conditions. In a typical Buchwald-Hartwig reaction, an aryl halide (or triflate) is coupled with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. rug.nlnih.gov For example, 3-iodobenzyl bromide could be coupled with dimethylamine using a palladium catalyst system. The choice of ligand is crucial for the reaction's success and generality, with sterically hindered, electron-rich phosphine ligands often providing the best results.
While typically used for forming bonds to sp²-hybridized carbons (aryl or vinyl groups), variations of this reaction can be applied to benzyl halides. This catalytic approach offers a significant advantage in terms of functional group tolerance and substrate scope compared to classical methods. libretexts.org Furthermore, nickel-catalyzed reductive coupling reactions have been developed as a three-component method to convergently synthesize tertiary amines from aldehydes, amines, and organic electrophiles, representing another advanced strategy. ucla.edu These metal-catalyzed methods represent the cutting edge of C-N bond formation and are invaluable for accessing complex amine-containing molecules.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, stand as a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This methodology is highly applicable for the synthesis of this compound, which would typically involve the coupling of a 3-iodobenzyl halide or triflate with dimethylamine.
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The choice of palladium precursor, ligand, base, and solvent is critical for the success and efficiency of the reaction.
Catalyst Systems and Reaction Conditions:
The evolution of the Buchwald-Hartwig amination has led to several generations of catalyst systems with improved scope and milder reaction conditions. wikipedia.org Early systems often relied on monodentate phosphine ligands, while later generations have seen the widespread adoption of sterically hindered and electron-rich biaryl phosphine ligands. These advanced ligands facilitate the key steps of the catalytic cycle, enabling the coupling of a wider range of substrates, including less reactive aryl chlorides and amines with diverse steric and electronic properties. rsc.org
For the synthesis of a tertiary amine like this compound, a typical reaction would involve a palladium(0) precatalyst, such as Pd₂(dba)₃ or a preformed palladium-ligand complex, in the presence of a suitable phosphine ligand and a base. The choice of base is crucial, with common options including sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). nih.gov The reaction is typically carried out in an anhydrous, aprotic solvent like toluene (B28343) or dioxane at elevated temperatures. rsc.org
Table 1: Representative Palladium-Catalyzed Aminations
| Entry | Aryl Halide/Triflate | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Bromobenzene | Morpholine | [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuONa | Toluene | >95 |
| 2 | 4-Chlorotoluene | Aniline | Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane | 98 |
| 3 | 1-Bromo-3,5-dimethylbenzene | Cyclohexylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 95 |
| 4 | 4-Bromobenzotrifluoride | 3,5-Dimethoxyaniline | [Pd(allyl)Cl]₂ / SPhos | NaOtBu | Dioxane | 92 |
This table presents a selection of representative palladium-catalyzed amination reactions from the literature, illustrating the scope of the methodology. The specific synthesis of this compound would follow similar principles.
Copper-Catalyzed Amination Methodologies
Copper-catalyzed amination reactions, particularly the Ullmann condensation, represent a classical yet continually evolving approach for the formation of C-N bonds. wikipedia.org This method is a viable alternative to palladium-catalyzed routes for the synthesis of this compound, typically involving the reaction of 3-iodobenzyl bromide or iodide with dimethylamine in the presence of a copper catalyst.
Traditionally, Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper powder. wikipedia.org However, significant advancements have been made through the development of soluble copper catalysts, often in combination with various ligands, which allow the reactions to proceed under much milder conditions.
Catalyst Systems and Reaction Conditions:
Modern copper-catalyzed aminations often employ copper(I) salts, such as CuI or CuBr, in the presence of a ligand. nih.gov Ligands play a crucial role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle. A variety of ligands have been successfully employed, including diamines, amino acids (like N,N-dimethylglycine), and phenanthrolines. organic-chemistry.orgfigshare.com
The choice of base and solvent is also critical. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. nih.gov
Three-component copper-catalyzed reactions have also emerged as powerful tools for the synthesis of complex amines. These reactions can assemble molecules from simple starting materials in a single step, offering high atom economy. nih.govorganic-chemistry.org
Table 2: Representative Copper-Catalyzed Aminations
| Entry | Aryl Halide | Amine/Nitrogen Source | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Iodobenzene | Aliphatic Alcohols | CuI / N,N-Dimethylglycine | Cs₂CO₃ | Alcohol | High |
| 2 | Aryl Iodides/Bromides | Phenols | CuI / N,N-Dimethylglycine | K₃PO₄ | Dioxane | Good to Excellent |
| 3 | o-Iodoanilines | Isocyanide, K₂S | CuCl | - | - | Good to Excellent nih.gov |
| 4 | 2-Haloanilines | Aldehydes, NaN₃ | CuCl / TMEDA | - | DMSO | Good organic-chemistry.org |
This table showcases a variety of copper-catalyzed C-N bond forming reactions, highlighting the versatility of this methodology. The synthesis of this compound would be analogous to the coupling of an aryl halide with an amine.
Control of Chemo- and Regioselectivity in Synthesis
The synthesis of specifically substituted molecules like this compound requires precise control over chemo- and regioselectivity, especially when the starting materials contain multiple reactive sites.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of synthesizing the target molecule, a key challenge could be the selective reaction at the carbon-iodine bond without affecting other potentially reactive sites on the aromatic ring or the benzyl group. The choice of catalyst system is paramount in achieving high chemoselectivity. For instance, palladium catalysts with specific ligands can be highly selective for the amination of aryl halides in the presence of other functional groups.
Regioselectivity:
Regioselectivity is the control of the position of the incoming group on the aromatic ring. For this compound, the iodine atom directs the substitution to the 3-position. However, in the synthesis of more complex structural analogs with multiple potential reaction sites, directing groups play a crucial role. Directing groups are functional groups that can coordinate to the metal catalyst, bringing it into proximity of a specific C-H bond, thereby facilitating its activation and functionalization at a desired position. This strategy is particularly powerful in copper-catalyzed C-H activation reactions. thieme-connect.de
The regioselectivity of a reaction can also be influenced by the steric and electronic properties of the substrate and the reagents. For example, bulky ligands on the metal catalyst can favor reaction at less sterically hindered positions. Similarly, the electronic nature of substituents on the aromatic ring can influence the reactivity of different positions. Careful tuning of reaction conditions, including the catalyst, ligand, base, and solvent, is therefore essential to achieve the desired regiochemical outcome. nih.gov
Chemical Reactivity and Transformations of N 3 Iodobenzyl N,n Dimethylamine
Nucleophilic Substitution Reactions at the Halogenated Position
The iodine atom on the benzene (B151609) ring is a competent leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is foundational in the synthesis of various derivatives. For instance, the unlabelled precursor to meta-iodobenzylguanidine (MIBG), a significant radiopharmaceutical, is synthesized via nucleophilic substitution. nih.govresearchgate.netsigmaaldrich.com The iodine can be displaced by a variety of nucleophiles, a characteristic shared by its parent compound, 3-iodobenzylamine (B1197719). cymitquimica.com
Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at the iodinated position. These methods are compatible with a wide array of functional groups. nih.gov Examples include reactions with organozinc or organotin compounds to yield 3-substituted but-3-enoic acids, demonstrating the utility of such transformations. nih.gov The development of palladium-catalyzed methods for C-N and C-O bond formation with N-substituted 4-bromo-7-azaindoles further illustrates the broad applicability of these reactions to similar halogenated aromatic compounds. beilstein-journals.org
The synthesis of MIBG analogues often involves nucleophilic substitution on a related precursor, 3-iodobenzylamine hydrochloride. sigmaaldrich.com This highlights the general utility of the aryl iodide moiety in accessing a range of structurally diverse molecules. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Catalyst | Product Type | Reference |
| Guanidinylation | Cyanamide | Guanidine (B92328) derivative (e.g., MIBG) | nih.gov |
| Cross-Coupling | Organozinc/Organotin, PdCl₂(MeCN)₂ | 3-Substituted but-3-enoic acids | nih.gov |
| C-N Coupling | Amides, Amines, Pd(OAc)₂/Xantphos | N-Aryl derivatives | beilstein-journals.org |
| C-O Coupling | Phenols, Pd(OAc)₂/Xantphos | O-Aryl ethers | beilstein-journals.org |
Oxidative Transformations of the Tertiary Amine
The tertiary amine group in N-(3-Iodobenzyl)-N,N-dimethylamine is susceptible to oxidation, leading to the formation of N-oxides or undergoing electrochemical oxidation.
Tertiary amines are readily oxidized to their corresponding N-oxides. thieme-connect.de This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or 3-chloroperoxybenzoic acid. thieme-connect.deresearchgate.net Catalytic methods have also been developed, employing systems like rhenium-based catalysts with sodium percarbonate or flavin catalysts with hydrogen peroxide. researchgate.netorganic-chemistry.org Ruthenium-catalyzed oxidation using molecular oxygen is another efficient method for converting tertiary amines to N-oxides. asianpubs.org
Amine N-oxides are highly polar molecules with significant dipole moments. tandfonline.com They are synthetically useful as oxidants and as intermediates in various chemical transformations. thieme-connect.deasianpubs.org
The electrochemical oxidation of N,N-dimethylbenzylamine, a closely related compound, has been studied extensively. acs.orgsigmaaldrich.comacs.org Anodic oxidation in methanol (B129727) can lead to methoxylation, with a preference for attack at the methyl groups over the benzyl (B1604629) group. acs.orgmdpi.comdatapdf.com The mechanism involves a single-electron transfer from the amine to the anode, forming a cation radical. acs.org This intermediate then reacts further, often through deprotonation. mdpi.com
The electrochemical oxidation of benzylamines can also lead to the cleavage of the C-N bond, a process that can be achieved without the need for metal catalysts or external oxidants. mdpi.com The reaction proceeds through a nitrogen radical cation intermediate. mdpi.com
Reductive Processes
The aryl iodide bond in this compound is susceptible to reductive dehalogenation. This reaction can be achieved using various reducing systems. For instance, polymer-supported palladium catalysts have been used for the hydrodehalogenation of aryl halides in water. nih.gov Generally, the reactivity for reductive cleavage of aryl halides follows the trend I > Br > Cl. nih.gov
Other methods for the reductive dehalogenation of aryl halides include the use of nanometric sodium hydride with a lanthanide chloride catalyst, or photoredox catalysis with systems like acridine (B1665455) radical photocatalysts. tandfonline.comresearchgate.net These methods often tolerate a wide range of functional groups. organic-chemistry.org
Carbon-Nitrogen Bond Cleavage Reactions
The benzylic carbon-nitrogen bond can be cleaved under various conditions. Photochemical cleavage of the benzylic C-N bond in 3-(diethylamino)benzyl (DEABn) derivatives has been shown to release the corresponding amine. nih.gov
Electrochemical methods also provide a pathway for the oxidative cleavage of the C-N bond in benzylamines. mdpi.com This metal-free approach utilizes water as the oxygen source and proceeds through a radical cation intermediate. mdpi.com Additionally, certain pyridinium (B92312) salts with N-benzyl groups undergo C-N bond cleavage upon electrochemical reduction. rsc.org Catalytic systems, such as Pd-C in the presence of 1,1,2-trichloroethane, have been developed for the N-debenzylation of benzylamines. organic-chemistry.orgorganic-chemistry.org
Radical Pathways and Intermediates
Aryl iodides are known precursors for aryl radicals. nih.gov These radicals can be generated through various methods, including photoinduced single-electron transfer (SET) or light-induced homolysis of the C-I bond. nih.govnih.gov Once formed, the aryl radical derived from this compound could participate in a range of radical reactions.
The amine functionality can also influence radical processes. For instance, α-aminoalkyl radicals can act as initiators for aryl radical chemistry, participating in chain propagation steps. nih.gov The interaction between azaallyl radicals and benzylic radicals, formed from alkene trapping of alkyl radicals, can lead to the formation of functionalized amines. nsf.gov The generation of aryl radicals from aryl diazonium salts, which can be formed from aryl amines, and their subsequent cyclization and trapping with nitroxides is another example of radical-mediated transformations. researchgate.net
Mechanistic Investigations of Reactions Involving N 3 Iodobenzyl N,n Dimethylamine
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates is crucial for a complete understanding of a reaction mechanism. For N-(3-Iodobenzyl)-N,N-dimethylamine, the nature of the intermediates formed is highly dependent on the reaction conditions. The benzylic position is particularly susceptible to the formation of reactive intermediates. libretexts.org
In nucleophilic substitution reactions, two primary pathways are possible: the SN1 and SN2 mechanisms. khanacademy.orgucalgary.ca The SN1 pathway would proceed through a benzylic carbocation . The stability of this carbocation is significantly enhanced by resonance delocalization of the positive charge into the adjacent benzene (B151609) ring. libretexts.org Although this compound is a primary halide, the potential for resonance stabilization makes the formation of a benzylic carbocation a plausible intermediate under ionizing conditions with weak nucleophiles. libretexts.org
Alternatively, under conditions favoring bimolecular substitution (strong nucleophiles in polar aprotic solvents), the reaction would proceed via a concerted SN2 mechanism, involving a five-coordinate transition state rather than a discrete intermediate. khanacademy.org
In reactions initiated by light or radical initiators, homolytic cleavage of the carbon-iodine bond can occur, leading to the formation of a benzylic radical . libretexts.org Similar to the carbocation, the benzylic radical is stabilized by resonance with the aromatic ring, making this a favorable pathway for radical-mediated reactions. libretexts.org For instance, the use of radical initiators like N-bromosuccinimide (NBS) in the presence of light is a common method for selective bromination at the benzylic position, proceeding through a resonance-stabilized benzylic radical. libretexts.org
While these are the generally expected intermediates for benzylic halides, specific studies identifying and characterizing the reaction intermediates of this compound are not extensively reported in the current scientific literature.
Electron Transfer Mechanisms in Electrochemical Reactions
The electrochemical behavior of this compound is of interest due to the presence of the reducible aryl iodide moiety. The electrochemical reduction of aryl iodides typically proceeds via an electron transfer mechanism. pku.edu.cn
The initial step in the electrochemical reduction at the cathode is the transfer of a single electron to the aryl iodide, forming a radical anion intermediate. pku.edu.cnnih.gov This radical anion is generally unstable and rapidly undergoes cleavage of the carbon-iodine bond to generate an aryl radical and an iodide anion. pku.edu.cn
A plausible mechanism for the electrochemical reduction of this compound is as follows:
Initial Electron Transfer: this compound accepts an electron at the cathode to form a radical anion.
C-I Bond Cleavage: The radical anion undergoes rapid dissociation to form a 3-(N,N-dimethylaminomethyl)phenyl radical and an iodide ion.
Subsequent Reactions: The resulting aryl radical can then undergo various reactions, such as hydrogen atom abstraction from the solvent or further reduction to an anion, depending on the reaction conditions and the composition of the electrolyte solution. nih.gov
Cyclic voltammetry studies on various aryl iodides have confirmed the formation of aryl radicals in this process. pku.edu.cn The reduction potential is influenced by the nature of the substituents on the aromatic ring; electron-withdrawing groups facilitate the reduction, while electron-donating groups make it more difficult. nih.gov In the case of this compound, the N,N-dimethylaminomethyl group would exert an electronic effect on the reduction potential. Detailed electrochemical studies specifically on this compound would be required to determine the precise potentials and to fully characterize the electron transfer mechanism and subsequent chemical steps.
Role of Non-Covalent Interactions in Reactivity
Non-covalent interactions play a critical role in dictating the supramolecular assembly, crystal packing, and reactivity of molecules. For this compound, halogen bonding and hydrogen bonding are the most significant non-covalent interactions to consider.
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The iodine atom in this compound can act as a potent halogen bond donor. Studies on analogous systems, such as N-(4-halogenobenzyl)-3-halogenopyridinium halides, have demonstrated the importance of halogen bonding in their crystal structures. Current time information in Bangalore, IN. In these systems, the benzyl (B1604629) halogen and a halogen on a pyridinium (B92312) ring participate in halogen bonds with a halide anion acceptor, forming extended chains. Current time information in Bangalore, IN.
It is highly probable that this compound engages in similar interactions. The iodine atom, being large and polarizable, possesses a significant σ-hole, making it a strong halogen bond donor. It can form halogen bonds with various acceptors, including halide anions, nitrogen atoms of other molecules (including another molecule of itself), or oxygen atoms in solvents or other reagents. The strength and geometry of these halogen bonds would influence the orientation of the molecule in the solid state and could play a role in directing reactivity in solution by pre-organizing reactants.
The table below, based on data from analogous N-(4-halogenobenzyl)-3-halogenopyridinium bromides, illustrates the typical distances and angles of halogen bonds involving a benzyl halogen.
| Donor Halogen on Benzyl Ring | Halogen Bond | Distance (Å) | Angle (°) |
| Bromine | C-Br···Br⁻ | ~3.2-3.3 | ~160-170 |
| Iodine | C-I···Br⁻ | ~3.3-3.4 | ~165-175 |
| Data is illustrative and derived from the study of N-(4-halogenobenzyl)-3-halogenopyridinium bromides to show expected trends. Current time information in Bangalore, IN. |
While this compound does not possess conventional hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···X hydrogen bonds, where X is a hydrogen bond acceptor. The benzylic and aromatic C-H bonds can act as weak donors to suitable acceptors.
Stereochemical and Regiochemical Control in Reaction Pathways
The stereochemical and regiochemical outcomes of reactions involving this compound are dictated by the reaction mechanism and the steric and electronic properties of the substrate and reagents.
Stereochemical Control: As the benzylic carbon in this compound is prochiral, the introduction of a new substituent at this position can lead to the formation of a stereocenter.
In an SN2 reaction , the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration if the starting material were chiral. For a prochiral substrate, the stereochemistry of the product would depend on the facial selectivity of the nucleophilic attack.
In an SN1 reaction , the intermediate is a planar, achiral benzylic carbocation. The subsequent attack of a nucleophile can occur from either face with equal probability, leading to a racemic mixture of products. khanacademy.org
Nickel-catalyzed stereoselective coupling reactions of benzylic derivatives have been developed, where the stereochemical outcome (inversion or retention) is controlled by the choice of ligand and the nature of the electrophile. nih.gov For benzylic halides, these reactions often proceed through radical intermediates, which can lead to stereoconvergent outcomes where the stereochemistry is determined by the chiral catalyst rather than the starting material. nih.gov
Regiochemical Control: Regioselectivity becomes a key consideration when the molecule can react at different positions. For this compound, the primary sites of reactivity are the benzylic carbon and the aromatic ring.
Substitution at the benzylic position is typically favored in nucleophilic substitution and radical halogenation reactions due to the lability of the C-I bond and the stability of the resulting intermediates. libretexts.org
Substitution on the aromatic ring (electrophilic aromatic substitution) would be directed by the two substituents: the iodo group and the N,N-dimethylaminomethyl group. The iodo group is a deactivating, ortho-, para-director, while the N,N-dimethylaminomethyl group is also generally deactivating (due to the electron-withdrawing inductive effect of the protonated amine under acidic conditions) but can be activating and ortho-, para-directing under neutral or basic conditions. The interplay of these directing effects would determine the position of substitution on the aromatic ring.
Studies on the N-alkylation of substituted indazoles have shown that the regioselectivity is highly dependent on both the steric and electronic effects of substituents on the ring and the nature of the alkylating agent and reaction conditions. beilstein-journals.org While no specific studies on the stereochemical or regiochemical control in reactions of this compound were found, these general principles would govern its reactivity.
Derivatization Strategies and Analogue Design in Academic Research
The chemical scaffold of N-(3-Iodobenzyl)-N,N-dimethylamine serves as a versatile platform in academic research for the development of novel molecular probes and potential therapeutic agents. The strategic modification of this compound allows for a systematic exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties. Derivatization efforts typically focus on three key areas: the dimethylamine (B145610) moiety, the iodinated benzyl (B1604629) ring, and the integration of the entire scaffold into more complex molecular frameworks. Furthermore, the principles of prodrug design are often applied to enhance the delivery and efficacy of research probes based on this structure.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of N-(3-Iodobenzyl)-N,N-dimethylamine in solution. Through the analysis of ¹H and ¹³C NMR spectra, a complete assignment of all proton and carbon atoms is achievable.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the N-methyl, benzylic, and aromatic protons. docbrown.info
N-Methyl Protons: The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and should appear as a sharp singlet, typically in the range of 2.2-2.4 ppm.
Benzylic Protons: The two protons of the methylene (B1212753) bridge (CH₂) between the aromatic ring and the nitrogen atom will also appear as a singlet, expected around 3.4-3.6 ppm. chemicalbook.com
Aromatic Protons: The four protons on the 3-iodophenyl ring are in different chemical environments and will produce a more complex pattern of multiplets in the aromatic region (approximately 7.0-7.7 ppm). The iodine atom's electron-withdrawing and anisotropic effects influence their specific chemical shifts.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule.
Aliphatic Carbons: Signals for the N-methyl carbons are expected around 45 ppm, while the benzylic carbon signal should appear near 64 ppm. researchgate.net
Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbon atom directly bonded to the iodine (C-I) will be significantly shifted downfield due to the heavy atom effect, appearing around 95 ppm. The other aromatic carbons will resonate in the typical range of 125-140 ppm.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to unambiguously correlate protons and carbons, confirming the structural assignment. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
| N-Methyl | ¹H | 2.3 | Singlet |
| Benzylic | ¹H | 3.5 | Singlet |
| Aromatic | ¹H | 7.0 - 7.7 | Multiplet |
| N-Methyl | ¹³C | 45 | Quartet |
| Benzylic | ¹³C | 64 | Triplet |
| Aromatic (C-I) | ¹³C | 95 | Singlet |
| Aromatic (Other) | ¹³C | 125 - 140 | Doublet/Singlet |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint, allowing for the identification of specific functional groups.
Key Vibrational Modes:
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches appear above 3000 cm⁻¹.
C-N Stretching: The stretching vibration of the aliphatic C-N bond is typically observed in the 1000-1250 cm⁻¹ range.
Aromatic C=C Bending: Aromatic ring vibrations cause characteristic peaks in the 1450-1600 cm⁻¹ region.
C-I Stretching: The carbon-iodine bond stretch is a low-frequency vibration, expected to appear in the 500-600 cm⁻¹ region of the IR and Raman spectra.
Aromatic Substitution Pattern: The pattern of out-of-plane C-H bending vibrations between 680-900 cm⁻¹ can help confirm the meta-substitution on the benzene (B151609) ring.
Raman spectroscopy is particularly useful for observing the symmetric vibrations and non-polar bonds, such as the C-I and aromatic ring modes, which may be weak in the IR spectrum. nih.gov
Table 2: Expected IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 |
| C-H Stretch (Aliphatic) | -CH₃, -CH₂- | 2850 - 3000 |
| C=C Bending (Aromatic) | Ar | 1450 - 1600 |
| C-N Stretch | R₃C-N | 1000 - 1250 |
| C-H Bending (Out-of-Plane) | Ar-H | 680 - 900 |
| C-I Stretch | Ar-I | 500 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy measures the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The chromophores in this compound are the iodophenyl group and the tertiary amine.
The absorption of UV radiation excites electrons from lower energy bonding (π, σ) or non-bonding (n) orbitals to higher energy anti-bonding (π, σ) orbitals. shu.ac.uk
π → π Transitions:* The substituted benzene ring is the primary chromophore and will exhibit strong absorptions corresponding to π → π* transitions. These are typically observed with high molar absorptivity (ε) values. youtube.com The presence of the iodine substituent is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted N,N-dimethylbenzylamine.
n → σ Transitions:* The nitrogen atom of the dimethylamino group has a lone pair of non-bonding electrons (n). These electrons can be excited to an anti-bonding sigma orbital (σ), resulting in an n → σ transition. These transitions are generally weaker and occur at shorter wavelengths, often below 250 nm. upenn.edu
The solvent used can influence the position of these absorption maxima. For instance, n → π* transitions often experience a blue shift (hypsochromic shift) with increasing solvent polarity. shu.ac.uk
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for gaining structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of the molecular ion with very high accuracy (typically <5 ppm error), allowing for the unambiguous determination of the elemental formula (C₉H₁₂IN). nih.gov The expected exact mass of the [M+H]⁺ ion for this compound is 262.0087.
Fragmentation Pattern: Upon electron ionization (EI), the molecule will ionize and fragment in a predictable manner.
Molecular Ion (M⁺): A peak corresponding to the molecular ion is expected at a mass-to-charge ratio (m/z) of 261.
α-Cleavage: The most characteristic fragmentation for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom. miamioh.edu This would lead to the formation of a highly stable iminium ion, [CH₂=N(CH₃)₂]⁺, which would produce a prominent base peak at m/z 58. chemetrix.co.za
Benzylic/Tropylium Ion: Cleavage of the benzyl (B1604629) C-N bond can lead to the formation of an iodobenzyl cation (m/z 217), which may rearrange to the more stable iodotropylium ion.
Loss of Iodine: Fragmentation can also involve the loss of an iodine radical (I•) from the molecular ion, leading to a fragment at m/z 134.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
| 261 | Molecular Ion | [C₉H₁₂IN]⁺ |
| 217 | Iodobenzyl/Iodotropylium Cation | [C₇H₆I]⁺ |
| 134 | [M - I]⁺ | [C₉H₁₂N]⁺ |
| 91 | Tropylium/Benzyl Cation (from loss of I) | [C₇H₇]⁺ |
| 58 | Dimethyliminium Ion (Base Peak) | [C₃H₈N]⁺ |
X-ray Crystallography for Definitive Solid-State Structure Determination
Should this compound be obtained as a suitable single crystal, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the atomic connectivity and revealing the molecule's preferred conformation. nih.gov
The analysis would definitively confirm:
The meta-position of the iodine atom on the benzene ring.
Precise bond lengths for C-I, C-N, aromatic C-C, and aliphatic C-C bonds.
The geometry around the nitrogen atom, which is expected to be trigonal pyramidal.
Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential weak hydrogen bonds.
While no crystal structure for this specific compound appears in the public domain, data from similar structures, like substituted bisamidinium salts or sibutramine (B127822) hydrochloride monohydrate, demonstrate the power of this technique for resolving complex structural questions. researchgate.netresearchgate.net
Advanced Chromatographic Methods for Purity Verification and Separation
Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, as well as for verifying its purity.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds.
Column Selection: Due to the basic nature of the amine group, which can cause peak tailing on standard silica (B1680970) columns, a specially deactivated or base-deactivated column (e.g., Rtx-5 Amine) is often required for good peak shape. nih.govnih.gov
Detection: Coupling GC with a mass spectrometer (GC-MS) is the ideal method, providing both separation based on retention time and mass-based identification of the analyte and any impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds.
Mode of Separation: Reversed-phase HPLC (RP-HPLC) on a C8 or C18 column is a common starting point. An acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) is typically required to protonate the amine, ensuring good peak shape and retention. researchgate.net For highly polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can offer alternative selectivity and improved retention. helixchrom.com
Detection: The presence of the aromatic ring allows for sensitive detection using a UV detector. For more universal detection or for confirmation of identity, an HPLC system can be coupled to a mass spectrometer (LC-MS). nih.gov
Method validation according to established guidelines would ensure that the chosen chromatographic method is accurate, precise, and linear for the quantitative determination of the compound's purity. ijpsonline.com
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and spectroscopic parameters. However, no dedicated DFT studies on N-(3-Iodobenzyl)-N,N-dimethylamine have been found in the surveyed literature.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental DFT calculation that seeks to find the lowest energy arrangement of atoms in a molecule. This process would be crucial to determine the most stable three-dimensional structure of this compound. Conformational analysis, an extension of geometry optimization, would explore the different spatial arrangements of the molecule (conformers) and their relative energies. This information is vital for understanding its flexibility and potential interactions. At present, there are no published data detailing the optimized geometry or conformational landscape of this specific compound.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
Analysis of the electronic structure provides insights into the reactivity and properties of a molecule. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability. Furthermore, understanding the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps and calculated through methods like Mulliken population analysis, would reveal the electrophilic and nucleophilic sites within this compound. Such specific electronic structure data for this compound is not available in the current body of scientific literature.
Prediction of Spectroscopic Parameters
DFT calculations are frequently employed to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. This includes the prediction of infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and ultraviolet-visible (UV-Vis) electronic transitions. The absence of published DFT studies on this compound means that there are no computationally predicted spectroscopic data to report.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation of this compound, typically in a solvent like water, would provide a detailed understanding of its dynamic behavior over time. This includes its conformational changes, interactions with its environment, and transport properties. A thorough search of the literature did not yield any studies that have performed molecular dynamics simulations on this compound.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or a nucleic acid. These studies are fundamental in drug discovery and design. For this compound, docking studies would be instrumental in identifying potential biological targets and understanding the specific interactions that stabilize the ligand-target complex. However, there are no published molecular docking studies featuring this compound in the scientific literature.
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational methods that correlate the chemical structure of compounds with their biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds in drug development. To perform a QSAR or CoMFA study, a dataset of structurally related compounds with measured biological activity is required. There are no specific QSAR or CoMFA studies reported in the literature that include this compound within their dataset.
Analysis of Intermolecular and Intramolecular Non-Covalent Interactions
Computational and theoretical chemistry studies focusing specifically on this compound are limited in publicly accessible research. However, by examining studies on analogous compounds and general principles of non-covalent interactions, we can infer the likely interactions involving this molecule. The key structural features of this compound—an iodinated phenyl ring, a flexible benzyl (B1604629) group, and a dimethylamino moiety—suggest a rich landscape of potential non-covalent forces that govern its molecular conformation and intermolecular associations.
The primary non-covalent interactions expected for this compound include halogen bonding, hydrogen bonding, and π-interactions. Theoretical methods such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in characterizing these forces. samipubco.com
Intermolecular Interactions:
In a condensed phase, this compound molecules are likely to engage in several types of intermolecular interactions:
Halogen Bonding: The iodine atom on the benzene (B151609) ring is a potential halogen bond donor. The phenomenon of a σ-hole, a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-I bond axis, allows it to interact favorably with nucleophiles. nih.gov In the case of this compound, the nitrogen atom of the dimethylamino group of a neighboring molecule could act as a halogen bond acceptor. Studies on related N-(4-halogenobenzyl)-3-halogenopyridinium halides have shown that the electrostatic potential in the σ-holes of halogens is a dominant factor in determining the crystal structure. nih.gov The strength of this interaction would depend on the electrostatic potential (Vmax) of the σ-hole on the iodine atom.
Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weaker C-H···N and C-H···π hydrogen bonds. The hydrogen atoms on the benzyl group and the aromatic ring can act as weak donors, while the nitrogen atom of the dimethylamino group and the π-system of the benzene ring can act as acceptors. In similar benzylamine (B48309) derivatives, such interactions have been observed to link molecules into larger supramolecular structures.
π-Interactions: The electron-rich benzene ring can participate in π-π stacking or T-shaped π-interactions with neighboring aromatic rings. These interactions are crucial for the packing of aromatic molecules in crystals.
Intramolecular Interactions:
The flexibility of the benzyl-dimethylamine side chain allows for the possibility of intramolecular non-covalent interactions that would influence the molecule's preferred conformation.
C-H···I Interaction: An intramolecular hydrogen bond could potentially form between one of the methyl C-H groups and the iodine atom. The feasibility of this interaction would depend on the resulting geometry and the energetic stabilization it provides.
C-H···π Interaction: A hydrogen atom from the dimethylamino group could interact with the π-system of the benzene ring, leading to a folded conformation.
Below is a hypothetical data table illustrating the kind of information that would be generated from a detailed computational analysis of the non-covalent interactions in a dimer of this compound.
| Interaction Type | Atom 1 | Atom 2 | Distance (Å) | Interaction Energy (kcal/mol) | Dominant Energy Component |
|---|---|---|---|---|---|
| Halogen Bond | I | N' | 3.10 | -2.5 | Electrostatic |
| Hydrogen Bond | C(methyl)-H | N' | 2.80 | -0.8 | Dispersion |
| π-π Stacking | Ring Centroid | Ring Centroid' | 3.80 | -1.5 | Dispersion |
Applications in Chemical Biology and Medicinal Chemistry Research
Development and Utilization as Chemical Probes
The unique characteristics of the 3-iodobenzyl group have been leveraged to create chemical probes that allow for the detailed study of biological systems in vitro.
The design of effective chemical probes often hinges on achieving high affinity and selectivity for the target of interest. In the context of adenosine (B11128) receptor research, the N6-position of adenosine has been a focal point for modification to achieve selectivity, particularly for the A3 subtype. Structure-activity relationship (SAR) studies have demonstrated that substitution at the N6-position with a benzyl (B1604629) group is a key factor for high-affinity binding.
The introduction of a halogen, specifically iodine, at the 3-position of this benzyl group has been shown to be optimal for both potency and selectivity at A3 adenosine receptors. biu.ac.ilnih.gov The rationale for this includes:
Hydrophobic Interactions: The benzyl group itself fits into a hydrophobic pocket within the receptor.
Halogen Bonding: The iodine atom can form favorable halogen bonds with amino acid residues in the receptor's binding site, enhancing binding affinity.
Size and Position: The size and meta-position of the iodine atom are crucial. Studies comparing different halogens (F, Cl, Br, I) have shown that iodine provides the best combination of size and polarizability for optimal interaction with the A3 receptor. nih.gov
These principles have led to the design of highly potent and selective A3 adenosine receptor agonists, such as N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA), which are widely used as chemical probes. biu.ac.ilnih.govnih.govdntb.gov.ua
Chemical probes incorporating the 3-iodobenzyl moiety have been instrumental in elucidating the role of the A3 adenosine receptor in various cellular signaling pathways. Since the A3 receptor is a G-protein coupled receptor (GPCR), its activation can trigger multiple downstream effects.
Inflammation and Immune Response: Probes like IB-MECA have been used to demonstrate that activation of the A3 adenosine receptor can modulate inflammatory responses. nih.govdntb.gov.uanih.gov For example, studies have shown that these agonists can suppress the production of inflammatory cytokines. nih.gov
Cell Growth and Apoptosis: The A3 adenosine receptor is often overexpressed in tumor cells. By using probes containing the 3-iodobenzyl group, researchers have investigated the receptor's role in cancer cell proliferation and apoptosis (programmed cell death). nih.gov Activation of the A3 receptor by these specific ligands has been shown to inhibit the growth of various cancer cell lines.
Cardioprotection: In in vitro models of cardiac ischemia, A3 adenosine receptor agonists featuring the 3-iodobenzyl group have been used to study the signaling cascades involved in cardioprotection. nih.govnih.gov These studies have helped to identify downstream effectors such as protein kinase C (PKC) and mitochondrial channels that are modulated by A3 receptor activation. nih.gov
Ligand Design for Specific Molecular Targets (in vitro studies)
The 3-iodobenzyl scaffold has been most prominently featured in the development of ligands for the A3 adenosine receptor. Its application in opioid and histamine (B1213489) receptor ligand design is not well-documented in the existing scientific literature.
The development of selective A3 adenosine receptor (A3AR) agonists has been a significant area of research, with the goal of creating therapeutic agents for inflammatory diseases and cancer. unifi.it The N6-(3-iodobenzyl)adenosine derivatives are among the most successful classes of A3AR agonists. biu.ac.ilnih.gov
Structure-activity relationship studies have systematically explored modifications to the adenosine scaffold. It has been consistently found that an N6-benzyl substituent is crucial for A3AR affinity. Furthermore, substitution on the benzyl ring significantly impacts both potency and selectivity. A study comparing various substitutions on the benzyl group found that a 3-iodo substituent provided a high affinity for the A3 receptor, with a Ki value of 1.1 nM, and a 50-fold selectivity over A1 and A2A receptors. nih.govnih.gov
Below is a data table summarizing the binding affinities of various N6-substituted adenosine-5'-N-methyluronamides at rat adenosine receptors, illustrating the importance of the 3-iodobenzyl group.
| Compound (N6-substituent) | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | A3 Selectivity vs A1 | A3 Selectivity vs A2A |
| 3-Iodobenzyl | 55 | 55 | 1.1 | 50 | 50 |
| Benzyl | 180 | 260 | 4.6 | 39 | 57 |
| 3-Nitrobenzyl | 140 | 180 | 2.5 | 56 | 72 |
| 4-Methoxybenzyl | 400 | 500 | 4.0 | 100 | 125 |
| Data sourced from a study on N6-Benzyladenosine-5'-uronamides as A3-Selective Adenosine Agonists. nih.gov |
These findings underscore the critical role of the 3-iodobenzyl moiety in achieving high-affinity and selective binding to the A3 adenosine receptor, making it a "privileged" structure in this context.
Based on a review of available scientific literature, the N-(3-Iodobenzyl)-N,N-dimethylamine scaffold is not a commonly reported or privileged structure for the design of potent and selective opioid receptor ligands. Research in opioid ligand design often focuses on different core structures, such as morphinans, fentanyl derivatives, or peptide-based ligands. bindingdb.orgnih.gov While some novel opioid ligands incorporate aromatic moieties, the specific 3-iodobenzyl group does not appear to be a recurring or essential feature for high-affinity binding to mu, delta, or kappa opioid receptors in the reviewed studies. nih.govebi.ac.uk
Similarly, a review of the literature on histamine receptor antagonists, particularly for the H3 subtype, does not indicate that this compound is a key structural motif. Histamine H3 receptor antagonist design often involves an imidazole (B134444) ring or a related bioisostere connected via a linker to another, often lipophilic, group. nih.govnih.govmdpi.com While some designs incorporate benzyl ether structures, the specific 3-iodobenzyl moiety is not highlighted as a critical component for achieving high antagonist potency at histamine receptors in the surveyed literature. nih.gov
Structure-Activity Relationship (SAR) Studies (in vitro)
The biological activity of this compound and its analogs is significantly influenced by its structural features. In vitro structure-activity relationship (SAR) studies have been crucial in elucidating how specific modifications to the molecule affect its interaction with biological targets. These studies typically involve synthesizing a series of related compounds and evaluating their binding affinities for specific receptors or transporters through competitive binding assays.
Influence of Iodine Position on Ligand-Target Binding (in vitro)
The position of the iodine atom on the benzyl ring is a critical determinant of a ligand's binding affinity and selectivity for its biological target. While direct SAR studies for this compound are not extensively detailed in the provided context, the principles can be inferred from studies on closely related iodinated benzylamine (B48309) and benzamide (B126) derivatives. For instance, research on iodinated phenyl benzamides involved the synthesis of 2-iodo–4–substituted anilines, highlighting the focus on specific regioisomers for biological evaluation. buet.ac.bd
In the development of imaging agents for the NR2B subtype of the NMDA receptor, derivatives containing a 4-iodobenzyl moiety, such as 2-{[4-(4-iodobenzyl)piperidin-1-yl]methyl}benzimidazol-5-ol, exhibited high binding affinity. nih.gov This suggests that for certain receptor systems, the para-position for the iodine atom is favorable for strong interaction. The choice of the meta-position, as in this compound, is often strategic, particularly in the development of agents like meta-iodobenzylguanidine (MIBG), where this specific substitution pattern is essential for its uptake into neuroendocrine cells via the norepinephrine (B1679862) transporter. The variation in binding affinity based on the iodine's location underscores the precise geometric and electronic requirements of the ligand-binding pocket of the target protein.
Table 1: Influence of Iodine Position on Binding Affinity of Analogous Compounds Data below is illustrative of the principle, based on related compound classes.
| Compound Class | Iodine Position | Target Receptor/Transporter | Finding |
|---|---|---|---|
| Benzimidazole Derivatives | para (4-iodo) | NR2B-NMDA Receptor | High affinity (Ki = 7.28 nM) observed. nih.gov |
| Benzylguanidine (MIBG) | meta (3-iodo) | Norepinephrine Transporter | Optimal for specific uptake. |
| Phenyl Benzamides | ortho (2-iodo) | Bacterial strains | Synthesized for antimicrobial activity screening. buet.ac.bd |
Impact of Amine Substituents on Biological Activity (in vitro)
The nature of the substituents on the amine nitrogen plays a pivotal role in modulating the biological activity of benzylamine derivatives. The amine group is often an essential pharmacophoric element, providing an ionizable nitrogen that interacts with the target protein. nih.gov
Studies on ligands for the sigma-1 receptor, a target for various psychoactive compounds, reveal that modifying the amine substituents significantly alters binding affinity. nih.gov For example, elongating the N-alkyl chains in certain amine series can lead to changes in affinity, which may be due to factors like increased lipophilicity or specific hydrophobic interactions within the binding site. nih.govnih.gov Research into N-alkylamine derivatives showed that adding an N-3-phenylpropyl group to the nitrogen could increase the affinity for the sigma-1 receptor by several orders of magnitude compared to the parent amines. nih.gov This demonstrates that both the size and aromaticity of the amine substituent are critical for optimal receptor interaction. The dimethyl substitution in this compound represents a relatively simple and small substitution, and modifications could tailor its selectivity and affinity for various biological targets.
Table 2: Effect of Amine Substituents on Sigma-1 Receptor Affinity Data derived from studies on N-alkylamine derivatives.
| Base Compound | N-Substituent | Resulting Affinity Change | Reference |
|---|---|---|---|
| N-Alkylamines | N-3-Phenylpropyl | 2 to 6 orders of magnitude higher affinity | nih.gov |
| N-Alkylamines | N-3-(4-Nitrophenyl)propyl | Enhanced affinity, greater than N-3-phenylpropyl | nih.gov |
| Dodecylamine | N-[3-(4-Nitrophenyl)propyl] | High affinity, used in photoaffinity labeling | nih.gov |
Applications in Radiochemistry Research (excluding clinical imaging or therapy)
This compound and its precursors are valuable tools in non-clinical radiochemistry research. Their primary use is in the synthesis of radioiodinated probes for studying biological systems in vitro and in preclinical models.
Precursor for No-Carrier-Added Radiolabeled Compounds
In research settings, particularly for receptor binding studies, it is often essential to use radiolabeled compounds with very high specific activity. "No-carrier-added" (NCA) describes a radiolabeled preparation where, ideally, every molecule of the compound carries a radionuclide. This is contrasted with "carrier-added" preparations where the radiolabeled compound is diluted with its non-radioactive (cold) isotopic counterpart.
NCA compounds are crucial when studying targets that are present in low concentrations, such as certain receptors or transporters. nih.gov Using an NCA tracer ensures that the binding is not saturated by a large excess of the non-radioactive compound, allowing for more accurate quantification of the target sites. For example, NCA [¹²³I]MIBG was shown to have significantly higher uptake in the heart of normal mice compared to the carrier-added version, demonstrating the impact of specific activity on biodistribution. nih.gov The synthesis of NCA radioiodinated compounds typically starts from a non-iodinated precursor, such as an organotin or organosilane derivative of N-benzyl-N,N-dimethylamine.
Radiosynthesis Methodologies (e.g., Iododestannylation Approaches)
Several methods are employed to introduce a radioiodine atom onto an aromatic ring. These are typically electrophilic aromatic substitution reactions where a source of electrophilic radioiodine ([*I]⁺) reacts with a precursor molecule. nih.gov
Iododestannylation: This is a widely used and efficient method for producing radioiodinated arenes. nih.gov The process involves the reaction of an organotin precursor, such as N-(3-trialkylstannylbenzyl)-N,N-dimethylamine, with a source of radioiodine (e.g., [¹²³I]NaI) in the presence of a mild oxidizing agent.
Precursor: Trialkylstannyl (e.g., trimethylstannyl or tributylstannyl) derivative of the target molecule.
Reagents: Na*I and an oxidizing agent (e.g., peracetic acid, N-chlorosuccinimide). nih.gov
Advantages: High radiochemical yields and purity are often achieved under mild conditions. The method is versatile and can be applied to both activated and deactivated aromatic rings. nih.gov
Disadvantages: A significant drawback for clinical use is the potential contamination of the final product with toxic organotin compounds, though this is less of a concern for in vitro research applications. nih.gov
Iododesilylation and Iododegermanylation: As alternatives to the toxic tin precursors, methods using organosilane and organogermane precursors have been developed. researchgate.netnih.gov These reactions also proceed via ipso-electrophilic substitution. Recent research has shown that radioiodination of arylgermanes and arylsilanes can be achieved efficiently, offering a non-toxic alternative to iododestannylation for preparing compounds like [¹²⁵I]MIBG. researchgate.netnih.gov These methods represent a significant advancement in making radiosynthesis safer and more accessible for research.
Investigation of Molecular Interactions with Biological Systems (in vitro)
In vitro assays are fundamental to characterizing the pharmacological profile of this compound and its analogs. These studies measure the direct interaction of the compound with isolated biological targets, such as receptors and transporters, providing data on affinity, selectivity, and mechanism of action.
The core structure of this compound, a phenylalkylamine, is a common motif in ligands for several neurological targets. nih.gov Key biological systems investigated for interaction include:
Sigma Receptors: These are unique intracellular proteins, with the sigma-1 receptor being an endoplasmic reticulum resident chaperone. nih.govnih.gov They bind a wide variety of synthetic compounds. The basic pharmacophore for many sigma-1 ligands is a phenylalkylamine structure. nih.gov In vitro competition binding assays, using radiolabeled standard ligands like [³H]-(+)-pentazocine, are used to determine the affinity (Ki value) of new compounds. Studies have shown that N-aralkylamine derivatives can bind with high affinity to sigma-1 receptors. nih.gov
Vesicular Monoamine Transporters (VMAT): These transporters are responsible for packaging monoamine neurotransmitters into synaptic vesicles. nih.govnih.gov There are two subtypes, VMAT1 and VMAT2, with VMAT2 being the primary transporter in the central nervous system. nih.gov Compounds that interact with VMATs can have significant effects on neurotransmission. The interaction of this compound analogs with VMATs can be assessed using in vitro binding assays with membrane preparations from cells expressing the transporter or using vesicle uptake assays.
Table 3: Representative In Vitro Binding Affinities of Analogous Compounds This table presents data for related compounds to illustrate typical binding profiles.
| Compound/Analog Class | Biological Target | Assay Type | Affinity (Ki) / Result | Reference |
|---|---|---|---|---|
| N-{2-[4-(4-iodobenzyl)-piperidin-1-ylmethyl]benzoimidazol-5-yl}-methanesulfonamide | NR2B-NMDA Receptor | Competitive Binding | 5.75 nM | nih.gov |
| 2-{[4-(4-iodobenzyl)piperidin-1-yl]methyl}benzimidazol-5-ol | NR2B-NMDA Receptor | Competitive Binding | 7.28 nM | nih.gov |
| N-3-Phenylpropylamines | Sigma-1 Receptor | Competitive Binding | High affinity (pM to nM range) | nih.gov |
| 4-Chloro-3-iodobenzylguanidine | SK-N-SH Cells (Uptake) | In vitro uptake assay | 117% relative to MIBG | nih.gov |
Advanced Research Applications in Materials Science and Catalysis
Role as an Intermediate in Complex Organic Synthesis
N-(3-Iodobenzyl)-N,N-dimethylamine serves as a valuable intermediate in multi-step organic syntheses due to the presence of two key functional groups: the iodo group on the benzene (B151609) ring and the dimethylamino moiety. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds at the meta-position of the benzyl (B1604629) group.
The dimethylamino group can act as a directing group in certain reactions, influencing the regioselectivity of subsequent transformations on the aromatic ring. Furthermore, tertiary amines like N,N-dimethylbenzylamine can undergo reactions such as quaternization to form ammonium (B1175870) salts, which have applications as phase-transfer catalysts.
Key Synthetic Transformations:
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Suzuki Coupling | Palladium catalyst, boronic acid, base | Biaryl compounds |
| Sonogashira Coupling | Palladium and copper catalysts, terminal alkyne, base | Aryl alkynes |
| Heck Coupling | Palladium catalyst, alkene, base | Substituted styrenes |
| Buchwald-Hartwig Amination | Palladium catalyst, amine, base | Di- and tri-arylamines |
| Quaternization | Alkyl halide | Quaternary ammonium salts |
These transformations enable the use of this compound as a building block for the synthesis of complex molecular architectures, including pharmaceuticals, agrochemicals, and functional organic materials. The ability to precisely modify the molecule at the iodo-position is a significant advantage in the design of target compounds with specific electronic and steric properties.
Applications in Specialty Chemical and Dye Synthesis
While specific examples of this compound in the synthesis of commercial dyes are not readily found in the literature, its structural motifs are relevant to the design of certain classes of specialty chemicals and functional dyes. The N,N-dimethylamino group is a common auxochrome in many dye molecules, responsible for enhancing and shifting the color of the chromophore.
The iodinated aromatic ring provides a handle for introducing this amine-containing fragment into larger conjugated systems, which are the basis of many organic dyes. For instance, through a Sonogashira coupling reaction, an alkyne-substituted chromophore could be attached to the this compound core, potentially leading to novel fluorescent materials or pH-sensitive dyes.
The synthesis of specialty chemicals, such as ligands for metal extraction or precursors for organic light-emitting diodes (OLEDs), could also leverage the reactivity of the carbon-iodine bond. The introduction of coordinating groups via cross-coupling reactions could yield novel chelating agents with tailored properties.
Development as Ligands or Reagents in Catalytic Systems
The N,N-dimethylamino group in this compound can act as a Lewis base and coordinate to metal centers, making it a candidate for use as a ligand in homogeneous catalysis. Although less common than phosphine-based ligands, certain nitrogen-containing ligands have shown significant activity in various catalytic transformations.
The presence of the iodo group offers a unique opportunity to create more complex ligand structures. For example, the iodine atom could be replaced by a phosphine (B1218219) group through a substitution reaction, or the entire molecule could be incorporated into a larger pincer-type ligand framework via coupling reactions. Such ligands could find applications in cross-coupling reactions, hydrogenation, and other important industrial processes.
Furthermore, the quaternary ammonium salts derived from this compound can function as phase-transfer catalysts. These catalysts are particularly useful in reactions involving immiscible phases, such as aqueous and organic layers, by facilitating the transfer of reactants across the phase boundary, thereby increasing reaction rates.
Potential in Supramolecular Chemistry and Self-Assembly Research
The iodo-substituent on the aromatic ring of this compound can participate in halogen bonding, a non-covalent interaction where the iodine atom acts as a Lewis acidic "halogen bond donor." This interaction is increasingly being utilized in crystal engineering and the design of self-assembling supramolecular structures.
The directional nature of halogen bonds allows for the predictable formation of well-ordered crystalline lattices and other molecular assemblies. In the case of this compound, the interplay between halogen bonding from the iodine atom and weaker hydrogen bonding or van der Waals interactions involving the dimethylamino and benzyl groups could lead to the formation of interesting and potentially functional supramolecular architectures.
Potential Supramolecular Interactions:
| Interaction Type | Donor | Acceptor |
| Halogen Bonding | C-I | Lewis bases (e.g., N, O, S) |
| Hydrogen Bonding | C-H | Lone pairs on N |
| π-π Stacking | Aromatic ring | Aromatic ring |
Research in this area could explore the co-crystallization of this compound with other molecules capable of acting as halogen bond acceptors, leading to the development of new crystalline materials with interesting optical, electronic, or host-guest properties.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Routes
The synthesis of N,N-dialkylbenzylamines and their derivatives is a cornerstone of industrial and pharmaceutical chemistry. google.com Future research concerning N-(3-Iodobenzyl)-N,N-dimethylamine is likely to focus on developing more sustainable and efficient synthetic protocols that align with the principles of green chemistry. benthamdirect.comnih.gov
Traditional methods for synthesizing similar amines often involve reductive amination or the reaction of benzyl (B1604629) halides with dimethylamine (B145610), which can generate significant waste and use hazardous reagents. google.comchemicalbook.com Emerging strategies aim to overcome these limitations. Key areas for future exploration include:
Catalytic Hydrogenation: Developing processes for the reductive amination of 3-iodobenzaldehyde (B1295965) in the presence of dimethylamine using more environmentally benign catalysts and hydrogen. This approach seeks to minimize stoichiometric waste products. google.com
'Hydrogen Borrowing' Catalysis: This atom-economical method uses alcohols as starting materials, where a catalyst temporarily "borrows" hydrogen to form an aldehyde intermediate, which then undergoes reductive amination, with water as the only byproduct. rsc.org Applying this to 3-iodobenzyl alcohol could offer a significantly greener synthetic pathway.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer improved safety, scalability, and efficiency. A flow-based synthesis of this compound would allow for precise control over reaction parameters, potentially increasing yield and purity.
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Method | Potential Advantages | Key Research Challenge |
|---|---|---|
| Green Reductive Amination | Reduced waste, use of safer reducing agents. | Catalyst development for halogenated substrates. google.com |
| Hydrogen Borrowing Catalysis | High atom economy, water as the main byproduct. rsc.org | Catalyst tolerance to the iodine substituent. |
Deeper Mechanistic Understanding of Complex Transformations
The iodine atom on the aromatic ring of this compound makes it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions. While reactions like Suzuki, Heck, and Sonogashira couplings are well-established, a deeper mechanistic understanding is crucial for optimizing these transformations and developing novel reactions.
Future research should aim to elucidate the intricate steps involved in these processes. For instance, detailed mechanistic studies of palladium-catalyzed reactions could reveal the precise role of ligands and additives in promoting the C-H activation and C-C or C-heteroatom bond formation involving the iodinated benzylamine (B48309) core. nih.govrsc.org Such studies often involve a combination of kinetic analysis, isotopic labeling, and the isolation and characterization of reaction intermediates. proquest.com Understanding these mechanisms can lead to the development of more efficient catalysts that operate under milder conditions, tolerate a wider range of functional groups, and provide higher yields. nih.govorganic-chemistry.org
Expansion into New Areas of Chemical Biology (in vitro)
The application of small molecules as probes to study biological systems is a rapidly expanding field. The unique structure of this compound provides several avenues for its use in in vitro chemical biology.
Radiolabeling: Iodine has several radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) that are used extensively in nuclear medicine for diagnostics and radiotherapy. mdpi.comresearchgate.net this compound could serve as a precursor for developing novel radiolabeled tracers. By incorporating a radioactive isotope of iodine, derivatives of this molecule could be used to study biological pathways or target specific receptors in in vitro assays.
Fragment-Based Drug Discovery (FBDD): The compound can be considered a "fragment" that can be used to screen against biological targets like proteins. The iodobenzyl moiety provides a vector for growing the fragment into a more potent lead compound through synthetic modifications at the iodine position.
Bioorthogonal Chemistry: The iodo-group can participate in certain coupling reactions, making it a potential handle for bioorthogonal ligation, where molecules are linked together in a biological environment without interfering with native processes.
Recent in vitro studies have shown that iodinated compounds can impact cell viability, cell cycle progression, and apoptosis, highlighting the importance of understanding their biological effects. nih.gov
Table 2: Potential Applications in Chemical Biology
| Application Area | Rationale | Example Research Focus |
|---|---|---|
| Radiolabeled Probes | Iodine isotopes are well-established in medical imaging. researchgate.net | Synthesis of ¹²⁵I-labeled this compound derivatives for receptor binding assays. |
| Fragment-Based Screening | The molecule is small and contains a reactive handle for elaboration. | Screening the compound against a panel of kinases and using hit-to-lead chemistry. |
Advanced Computational Design and Predictive Modeling
Predictive Modeling: Quantum chemical methods can be used to calculate the molecule's electronic properties, reactivity, and pKa. nih.gov This information is valuable for predicting how the molecule will behave in different chemical environments and for designing derivatives with specific electronic characteristics.
Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis software can propose novel and efficient synthetic routes to this compound and its derivatives. nih.gov These tools analyze vast reaction databases to identify the most promising pathways, potentially reducing the time and resources spent on empirical route scouting.
In Silico Screening: The structure of this compound can be used as a starting point for virtual screening campaigns. Computational docking studies can predict the binding affinity of a library of virtual derivatives against a specific biological target, helping to prioritize which compounds to synthesize and test. llnl.gov
Integration with High-Throughput Screening and Automation in Research
Combinatorial Library Synthesis: The compound can serve as a key building block for the automated synthesis of large libraries of related molecules. ku.edu By varying the substituents through cross-coupling reactions at the iodine position, a diverse set of compounds can be rapidly generated for screening.
High-Throughput Screening (HTS): These libraries can then be subjected to HTS to identify compounds with desired biological activities, such as antibacterial or anticancer properties. nih.govthermofisher.com HTS allows for the rapid testing of thousands of compounds, significantly accelerating the discovery of new hit molecules. nih.gov The integration of automated synthesis with HTS creates a powerful, closed-loop system for drug discovery and materials science. acs.orgoxfordglobal.com
Q & A
Q. What are the established synthetic routes for N-(3-Iodobenzyl)-N,N-dimethylamine?
The compound can be synthesized via the Eschweiler-Clarke reaction, a reductive amination method using formaldehyde and formic acid. For example, N-(1-adamantyl)amine was methylated by refluxing with formaldehyde (3.5 equiv) and formic acid (5.0 equiv) at 100°C for 12 hours to achieve >90% yield of the dimethylated product. Key parameters include molar ratios, temperature, and reaction time . Alternative routes may involve nucleophilic substitution of 3-iodobenzyl bromide with dimethylamine under basic conditions.
Q. How is the purity and structural integrity of this compound validated?
Analytical techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of dimethylamine protons (δ ~2.2 ppm for N-CH) and the iodobenzyl aromatic framework.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H] at m/z 290.0 for CHIN).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- LogP : Estimated ~2.5 (moderate lipophilicity due to iodobenzyl and dimethylamine groups).
- pKa : The dimethylamine group has a pKa ~10.5, making it protonated under physiological conditions.
- Stability: Light-sensitive (due to C-I bond); store in amber vials at -20°C under inert atmosphere .
Advanced Research Questions
Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions?
The C-I bond serves as a site for Ullmann or Sonogashira couplings. For example, palladium-catalyzed cross-coupling with terminal alkynes generates biaryl derivatives. Kinetic studies show iodine’s leaving-group ability enhances reaction rates compared to bromo/chloro analogs. Optimization requires ligands (e.g., PPh) and bases (KCO) in DMF at 80°C .
Q. What role does the dimethylamine group play in enhancing plasmonic activity in nanomaterials?
The electron-withdrawing dimethylamine group induces charge transfer, strengthening coupling between dipolar and quadrupolar plasmon modes in cyanine-based nanomaterials. This enhances photostability and near-infrared (NIR) absorption, as observed in BL-204 analogs for mitochondrial targeting in cancer cells .
Q. How can this compound be integrated into siRNA delivery systems?
Derivatives like DMAPA-chems (structurally similar dimethylamine-containing polymers) form nanoparticles with siRNA via electrostatic interactions. At N/P ratios >80 (nitrogen-to-phosphate), siRNA encapsulation efficiency exceeds 95%, enabling endosomal escape and gene silencing in SKOV3 cells .
Q. What synthetic strategies mitigate competing side reactions during dimethylation?
- Byproduct Control : Excess formaldehyde (4.0 equiv) ensures complete methylation while minimizing over-alkylation.
- Temperature Modulation : Lower temperatures (60–80°C) reduce decomposition of intermediates.
- Acid Scavengers : Use of NaHCO neutralizes excess formic acid, preventing unwanted protonation .
Q. How is this compound applied in antimicrobial surface coatings?
Polymers like poly(N-(4-vinylbenzyl)-N,N-dimethylamine) exhibit >99.9% killing of E. coli and B. subtilis. Covalent immobilization on surfaces via ethylene glycol diacrylate crosslinking ensures durability and biocompatibility. The dimethylamine group disrupts bacterial membranes via electrostatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
